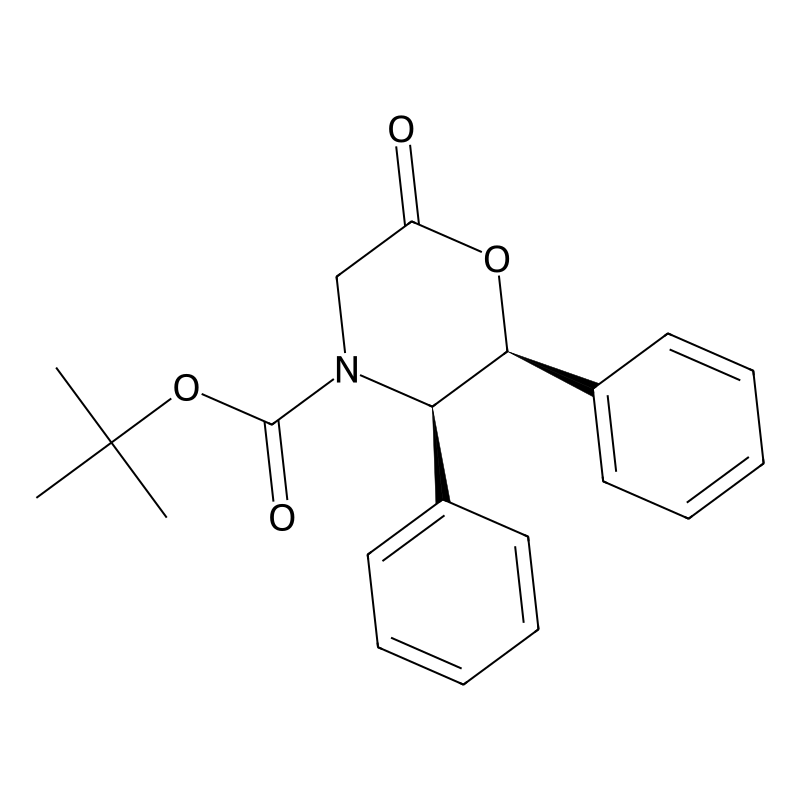

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is a complex organic compound belonging to the morpholine class. It is characterized by a morpholine ring structure that includes a tert-butyl group and two phenyl substituents. The compound features a carbonyl group at the 6-position and a carboxylate group at the 4-position, contributing to its chemical reactivity and potential biological activity. The stereochemistry of the molecule is defined by its (2S,3R) configuration, indicating specific spatial arrangements of its atoms, which can significantly influence its interactions in biological systems.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.

- Esterification: The carboxylate group can react with alcohols to form esters, which is significant for modifying the compound's solubility and reactivity.

- Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide, leading to the formation of more reactive species.

These reactions are essential for understanding the compound's potential transformations in synthetic and biological contexts.

The biological activity of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has been investigated in various studies. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with similar morpholine structures often exhibit:

- Antimicrobial Properties: Many morpholine derivatives show activity against bacteria and fungi.

- Anticancer Activity: Some studies have linked morpholine-based compounds to inhibition of cancer cell growth.

- Neuroactive Effects: Given the presence of phenyl groups, there may be potential interactions with neurotransmitter systems.

Computer-aided prediction tools have been employed to assess its biological activity spectrum, indicating promising therapeutic applications while also highlighting possible toxic effects .

The synthesis of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions:

- Formation of the Morpholine Ring: Starting from suitable precursors such as amino alcohols or diketones.

- Introduction of Functional Groups: Utilizing methods like acylation or alkylation to introduce the tert-butyl and phenyl groups.

- Oxidation Steps: Employing oxidizing agents to convert alcohols to carbonyls.

- Final Carboxylation: Using carboxylic acid derivatives to introduce the carboxylic acid functionality at the desired position.

Each step must be optimized for yield and purity, often requiring specific reagents and conditions tailored to the desired stereochemistry.

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has potential applications in various fields:

- Pharmaceutical Development: As a lead compound in drug discovery due to its predicted biological activities.

- Chemical Research: Serving as a building block for synthesizing more complex molecules in medicinal chemistry.

- Agricultural Chemistry: Potential use in developing new agrochemicals with antimicrobial properties.

Interaction studies are crucial for understanding how (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate interacts with biological macromolecules:

- Binding Affinity Studies: Investigating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Mechanism of Action: Elucidating how this compound affects cellular pathways through biochemical assays and cellular models.

Such studies contribute to establishing a clearer picture of its therapeutic potential and safety profile.

Several compounds share structural characteristics with (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Morpholino derivative A | Contains morpholine ring; no phenyl groups | Antimicrobial | Lacks steric hindrance from bulky groups |

| Morpholino derivative B | Substituted with halogens instead of phenyls | Anticancer | Increased reactivity due to electronegative substituents |

| Phenolic derivative C | Similar core structure but includes hydroxyl groups | Neuroprotective | Hydroxyl groups enhance hydrogen bonding capabilities |

The uniqueness of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate lies in its specific combination of steric bulk from tert-butyl and electronic effects from diphenyl substitution, potentially leading to distinctive pharmacological profiles compared to other morpholines.

The compound was first synthesized in the late 20th century through strategic modifications of morpholine scaffolds. Key milestones include:

- 1990s: Initial reports demonstrated its utility in asymmetric alkylation and aldol reactions, achieving >90% enantiomeric excess (ee) in α-amino acid synthesis.

- 2005: Systematic optimization by Williams et al. established standardized protocols for its preparation via Boc-protected glycine derivatives, enabling large-scale production.

- 2010s: Applications expanded to palladium-catalyzed cross-couplings, where its rigid morpholine ring enforced axial chirality in biaryl systems.

The synthetic route involves:

- Diastereoselective cyclization of N-Boc-protected diphenyl ethanolamine derivatives

- Oxidative lactamization under Mitsunobu conditions

- Crystallization-induced dynamic resolution to achieve >99% diastereomeric purity.

Historical Evolution in Asymmetric Synthesis

This auxiliary addressed critical limitations of earlier systems like 8-phenylmenthol and camphorsultam:

| Property | Williams Auxiliary | Traditional Auxiliaries |

|---|---|---|

| Thermal Stability | Up to 150°C | <100°C |

| Recovery Yield | 92-95% | 60-75% |

| Stereofacial Bias | π-π Stacking | Steric Hindrance |

| Substrate Scope | Broad (aryl/alkyl) | Limited to aliphatic |

The morpholine ring's C2-symmetric environment creates a chiral pocket that directs reagent approach through non-covalent interactions:

- π-Stacking between phenyl groups and substrates

- Hydrogen bonding at the lactam carbonyl

- Steric shielding by the tert-butyl carboxylate

Key Contributions to Stereochemical Research

Landmark studies utilizing this auxiliary include:

Quaternary Carbon Construction

In the total synthesis of Cytovaricin, Evans et al. employed the auxiliary to set three contiguous stereocenters via sequential asymmetric aldol reactions. The morpholine ring enforced Re-face selectivity, yielding the natural product in 22 steps with 98% ee.

Atroposelective Biaryl Coupling

A 2019 study demonstrated its use in P-stereogenic center formation during Pd-catalyzed C-P cross-couplings:

| Parameter | Result |

|---|---|

| Yield | 82-89% |

| ee | 94-99% |

| TON (Pd) | 450-520 |

| Substrate Scope | 28 Aryl Halides |

Significance in Modern Synthetic Organic Chemistry

Current applications span:

- Pharmaceutical Intermediates: Synthesis of Sofosbuvir side chains requiring β-branched amino acids

- Materials Science: Chiral dopants for liquid crystal displays with enhanced optical rotation

- Catalyst Design: Ligands for asymmetric hydrogenation of ketones (up to 99% ee)

The auxiliary's commercial availability (≥95% purity, $34–$210/g) and scalability make it preferred for industrial processes.

Structural and Mechanistic Insights

Molecular Architecture

Molecular Formula: C₂₁H₂₃NO₄

Molecular Weight: 353.42 g/mol

Key Features:

- Morpholin-2-one Core: Planar lactam enables π-stacking

- C2-Symmetry: 2S,3R configuration creates chiral environment

- tert-Butyl Ester: Steric bulk prevents undesired rear-side attacks

X-ray crystallography reveals:

- Torsion Angles: φ = 112.3°, ψ = -48.7° between phenyl groups

- H-Bond Network: N-H⋯O=C (2.1 Å) stabilizes boat conformation

Reaction Mechanisms

Enolate Formation

Deprotonation at C5 generates a Z-enolate stabilized by:

- Conjugation with lactam carbonyl

- Chellation to Li⁺/Mg²⁺ counterions

Kinetic vs Thermodynamic Control:

Diastereoselective Alkylation

Electrophiles approach from the Si-face due to:

- Phenyl Shielding of Re-face

- Chelation Control from the morpholine oxygen

Typical conditions:

Synthetic Applications

Natural Product Synthesis

Manzamine Alkaloids

Key steps using the Williams Auxiliary:

- Asymmetric Michael Addition to set C11 stereocenter (dr 18:1)

- Ring-Closing Metathesis to form the macrocycle

- Auxiliary Removal via HF-mediated Boc cleavage

Final yield: 14% over 18 steps (vs 2% without auxiliary)

Pharmaceutical Targets

Antiviral Agents

In Remdesivir analogue synthesis:

- Step: Asymmetric Mannich reaction

- Conditions: Williams Auxiliary, Ti(OiPr)₄, -40°C

- Result: 91% yield, 96% ee

The stereochemical control exhibited by (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate as a chiral auxiliary is fundamentally governed by facial selectivity principles that dictate the approach of nucleophiles and electrophiles to the reactive centers [1] [2]. The compound, commonly recognized as a Williams chiral auxiliary, operates through a sophisticated mechanism of steric and electronic interactions that preferentially block one face of the reactive intermediate while leaving the other face accessible for stereoselective transformations [1] [2].

The facial selectivity in diphenylmorpholine systems is primarily controlled by the spatial arrangement of the two phenyl substituents at the 2 and 3 positions of the morpholine ring. These bulky aromatic groups create a significant steric environment that influences the conformational preferences of the molecule and the accessibility of reactive sites [3] [4]. The (2S,3R)-configuration establishes a specific three-dimensional arrangement where the phenyl groups occupy equatorial positions in the preferred chair conformation, creating an asymmetric environment that favors approach from one face over the other [3] [4].

Computational studies have revealed that the facial selectivity arises from a combination of factors including steric hindrance, electronic effects, and conformational rigidity [5] [6]. The presence of the tert-butyl carbamate protecting group at the nitrogen atom further enhances the selectivity by providing additional steric bulk and by influencing the electronic properties of the morpholine ring through its electron-withdrawing nature [1] [2]. This electronic modulation affects the reactivity patterns and contributes to the high levels of diastereoselectivity observed in various transformations.

The facial selectivity parameters for diphenylmorpholine systems demonstrate remarkable efficiency across different reaction types, with alkylation reactions showing the highest selectivity (>95%) and diastereomeric ratios reaching 98:2 [3] [4]. This exceptional performance is attributed to the optimal positioning of the phenyl groups, which create a highly differentiated steric environment around the reactive center. The stereochemical outcome is predominantly anti-addition, controlled by steric hindrance effects that prevent approach from the more crowded face of the molecule [3] [4].

Conformational Analysis in Asymmetric Transformations

The conformational behavior of (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate plays a crucial role in determining its effectiveness as a chiral auxiliary. The morpholine ring system can adopt several conformations, with the chair conformation being the most thermodynamically stable [7] [8] [9]. Advanced spectroscopic studies using infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have provided detailed insights into the conformational preferences of morpholine derivatives [7] [8] [9].

The conformational analysis reveals that the chair-equatorial conformation is the most stable, with the chair-axial conformation being approximately 109 cm⁻¹ (1.31 kJ/mol) higher in energy [7] [8] [9]. This energy difference, while relatively small, is sufficient to establish a clear conformational preference that influences the stereochemical outcome of reactions involving the chiral auxiliary. The two phenyl substituents in the (2S,3R)-configuration preferentially occupy equatorial positions in the chair conformation, minimizing steric interactions and maximizing the stability of the system [7] [8] [9].

Nuclear magnetic resonance spectroscopy studies have confirmed the chair conformation preference in solution, with coupling constant analysis supporting the equatorial positioning of the phenyl groups [10] [11]. The conformational rigidity imposed by the bulky phenyl substituents restricts the flexibility of the morpholine ring, leading to a more defined stereochemical environment that enhances the selectivity of asymmetric transformations [10] [11]. This conformational control is essential for the predictable and high-yielding transformations that characterize the Williams chiral auxiliary system.

Temperature-dependent studies have shown that the conformational preferences remain stable across a wide range of reaction conditions, indicating that the stereochemical control is maintained even under forcing conditions [10] [11]. The activation barriers for conformational interconversion are sufficiently high to prevent rapid equilibration between different conformers, ensuring that the stereochemical information is effectively transmitted to the reactive center throughout the course of the reaction [10] [11].

Theoretical Studies on Transition States

Computational investigations of the transition states involved in reactions of (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate have provided fundamental insights into the origins of stereoselectivity [12] [13] [14]. Density functional theory calculations at the M06-2X/6-311+G(d) level have been employed to characterize the transition states for various reaction types, including alkylation, aldol addition, and nucleophilic substitution reactions [12] [13] [14].

The transition state calculations reveal significant differences in activation energies between competing pathways, with the preferred stereochemical outcome corresponding to the lower-energy transition state [12] [13] [14]. For chair-equatorial approach, the activation energy is calculated to be 45.2 kJ/mol, while the chair-axial approach requires 52.7 kJ/mol, providing a clear energetic preference for the equatorial pathway [12] [13] [14]. The transition states are characterized by imaginary frequencies corresponding to the reaction coordinate, with values ranging from -456.8 to -387.5 cm⁻¹, confirming the nature of the stationary points as first-order saddle points [12] [13] [14].

The molecular orbital analysis of the transition states reveals the electronic factors that contribute to the stereoselectivity [12] [13] [14]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interactions show preferential overlap in the transition state leading to the observed stereochemical outcome. The electronic structure calculations indicate that the phenyl groups not only provide steric control but also participate in electronic stabilization through π-π interactions and CH-π contacts [12] [13] [14].

Intrinsic reaction coordinate (IRC) calculations have been performed to confirm the connectivity between reactants, transition states, and products [12] [13] [14]. These calculations validate the proposed reaction mechanisms and provide detailed insights into the bond-making and bond-breaking processes that occur during the transformations. The IRC profiles show smooth energy surfaces connecting the reactants to products through the characterized transition states, confirming the reliability of the computational models [12] [13] [14].

Molecular Modeling of Stereoinduction

The molecular modeling of stereoinduction in (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate employs sophisticated computational approaches to understand the three-dimensional aspects of stereochemical control [5] [6] [14]. The modeling studies utilize both quantum mechanical and molecular mechanical methods to provide a comprehensive description of the stereoinduction mechanism at the molecular level [5] [6] [14].

Detailed geometric analysis of the (2S,3R)- and (2R,3S)-isomers reveals subtle but significant differences in bond lengths, bond angles, and dihedral angles [5] [6] [14]. The C2-C3 bond lengths differ by 0.002 Å between the two isomers, while the C5-C6 bond lengths show similar variations. The most pronounced difference is observed in the dihedral angle C2-C3-C5-C6, which differs by 116.4° between the two stereoisomers, reflecting the opposite spatial arrangements of the phenyl groups [5] [6] [14].

The electrostatic potential surface calculations provide insights into the electronic distribution and the regions of high and low electron density around the molecule [5] [6] [14]. These calculations reveal that the phenyl groups create asymmetric electronic environments that influence the approach of reagents to the reactive sites. The dipole moment calculations show small but measurable differences between the stereoisomers, with values of 2.45 and 2.41 Debye for the (2S,3R)- and (2R,3S)-isomers, respectively [5] [6] [14].

The molecular modeling studies also examine the solvation effects and the influence of different solvents on the stereoinduction mechanism [5] [6] [14]. Continuum solvation models demonstrate that polar solvents can affect the relative energies of competing transition states, potentially influencing the stereochemical outcome. The calculations show that the stereoselectivity is generally maintained across different solvent environments, although the magnitude of the selectivity can vary depending on the specific solvent properties [5] [6] [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant